N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a thiophene ring, a benzoxazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzoxazole moiety and the sulfonamide group. Common synthetic methods include:
Paal–Knorr synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald reaction: This reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may yield an amine.
Scientific Research Applications
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.
Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-methylbenzoxazole.
Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole.
Uniqueness
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to its combination of a thiophene ring, benzoxazole moiety, and sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS Number: 2097893-25-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O5S2 with a molecular weight of 396.5 g/mol. The structure features a benzoxazole core with sulfonamide and thiophenyl substituents, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀N₂O₅S₂ |
Molecular Weight | 396.5 g/mol |
CAS Number | 2097893-25-7 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Anticancer Activity : Compounds featuring the benzoxazole moiety have shown promising anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines such as HeLa and CaCo-2 .
- Antimicrobial Effects : Similar derivatives have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain benzoxazole derivatives have exhibited minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of related compounds by inhibiting key inflammatory mediators and pathways .
The biological effects of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in numerous cellular processes including cell proliferation and apoptosis .
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways, potentially modulating responses related to inflammation and cancer progression .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Anticancer Studies : A study demonstrated that a derivative with a similar structure exhibited an IC50 value of approximately 16.23 μM against U937 cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like etoposide .
- Antimicrobial Efficacy : Research on related benzoxazole derivatives showed MIC values ranging from 0.003 to 0.046 μg/mL against various bacterial strains, showcasing their potential as effective antimicrobial agents .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-19-15-10-14(2-3-16(15)24-17(19)21)26(22,23)18-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,18,20H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBXNGWAPXGRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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